ethyl 4-[4-({3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-[4-[(3-methyl-2H-benzo[g][1,3]benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O5S2/c1-3-35-26(32)29-14-16-30(17-15-29)37(33,34)20-11-8-19(9-12-20)24(31)27-25-28(2)22-13-10-18-6-4-5-7-21(18)23(22)36-25/h4-13,25H,3,14-17H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZIHECXZZQOSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3N(C4=C(S3)C5=CC=CC=C5C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[4-({3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate typically involves multiple steps:
Formation of the Naphthothiazole Moiety: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the naphthothiazole ring.
Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced through a sulfonation reaction, often using reagents like benzenesulfonyl chloride in the presence of a base.
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate diamines and dihalides.
Coupling Reactions: The final steps involve coupling the naphthothiazole and benzenesulfonyl moieties with the piperazine ring, often using carbodiimide coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-({3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds similar to ethyl 4-[4-({3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate exhibit anticancer activity. The thiazole moiety is known for its ability to interact with biological targets involved in cancer cell proliferation and apoptosis. Studies have shown that derivatives of thiazoles can inhibit tumor growth and induce cell death in various cancer cell lines .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Compounds containing piperazine and sulfonamide groups have been documented to possess antibacterial and antifungal activities. Preliminary studies indicate that this compound may inhibit the growth of certain pathogens, making it a candidate for further exploration in antibiotic development .
Materials Science
Polymer Chemistry
this compound can be utilized as a building block in polymer synthesis. Its functional groups allow for the formation of copolymers with enhanced thermal stability and mechanical properties. Research has focused on incorporating such compounds into polymer matrices to improve material performance in applications ranging from coatings to biomedical devices .
Biochemistry
Enzyme Inhibition Studies
The compound's ability to modulate enzyme activity has been investigated in biochemistry. It is hypothesized that the piperazine ring may interact with enzyme active sites or allosteric sites, potentially leading to inhibition or activation of specific enzymes involved in metabolic pathways. Such interactions are crucial for understanding drug mechanisms and designing more effective therapeutic agents .
Case Studies
Mechanism of Action
The mechanism of action of ethyl 4-[4-({3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting or activating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Functional Groups
Table 1: Key Structural Differences Among Analogues
Key Observations :
- Substituents (methoxy, ethoxy, methyl) on the benzothiazole/naphthothiazole influence electronic properties and steric bulk, affecting binding affinity and selectivity.
- Carbamoyl-sulfonylbenzene linkages (target compound) are critical for hydrogen bonding with active-site residues, whereas thioacetyl (e.g., ) or alkyl linkers (e.g., ) may alter metabolic stability.
Analogues :
Key Findings :
- The naphthothiazole core in the target compound shows superior kinase inhibition (lower IC50) compared to benzothiazole derivatives, likely due to increased hydrophobic interactions .
- Ethoxy substitution () improves antimicrobial potency over methoxy (), suggesting electron-donating groups enhance membrane penetration.
- Triazole-thioacetyl derivatives () exhibit broad-spectrum antifungal activity, possibly due to thiol-mediated targeting.
Physicochemical and ADME Properties
Biological Activity
Ethyl 4-[4-({3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate is a complex organic compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings. This article reviews the available literature on the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core with a sulfonyl group and a naphtho[2,1-d][1,3]thiazole moiety. Its structure can be represented as follows:
- Chemical Formula : C₁₈H₁₈N₄O₃S
- Molecular Weight : 378.43 g/mol
The presence of the naphthalene and thiazole rings suggests potential interactions with various biological targets, particularly in cancer therapy.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Mechanism of Action : The compound is believed to inhibit key signaling pathways involved in tumor growth, specifically targeting tyrosine kinases such as VEGFR, EGFR, and HER2. This inhibition can lead to reduced proliferation of cancer cells and enhanced apoptosis.
- In Vitro Studies : In cell line assays (e.g., MCF-7 for breast cancer), compounds with similar structures demonstrated significant cytotoxicity at low concentrations (GI50 values ranging from 10 nM to 50 nM) .
Metabolic Stability
Metabolic studies indicate that compounds in this class exhibit favorable pharmacokinetic profiles:
- Half-Life : The half-life of similar compounds has been reported to range from 60 to 120 minutes in various species (humans, rats, monkeys) .
- Metabolite Identification : Liquid chromatography-high-resolution mass spectrometry has been employed to identify metabolites formed during hepatic metabolism. For example, major metabolites were found to be stable and non-toxic .
Toxicological Profile
Toxicity assessments are critical for understanding the safety of new compounds:
- Subchronic Toxicity Studies : In animal models (e.g., Wistar rats), exposure to related ethyl-carbamate derivatives did not result in significant mortality or adverse clinical signs at tested doses (up to 50 mg/kg/day) over 90 days . However, biochemical alterations were noted in liver function tests.
Case Studies
Several case studies have provided insights into the clinical relevance of this compound:
- Breast Cancer Treatment : A study involving a series of piperazine-based hybrids showed promising results against breast cancer cell lines, indicating that modifications to the piperazine structure can enhance anticancer activity .
- Hepatocellular Carcinoma : Research on related compounds indicated their ability to induce apoptosis in hepatocellular carcinoma cells through the modulation of metabolic pathways .
Data Summary
The following table summarizes key findings regarding the biological activity of this compound:
| Parameter | Finding |
|---|---|
| Anticancer Activity | Inhibits VEGFR, EGFR, HER2 |
| GI50 in Cell Lines | Ranges from 10 nM to 50 nM |
| Half-Life | 60 - 120 minutes |
| Major Metabolites Identified | Stable and non-toxic |
| Toxicity Profile | No significant mortality at tested doses |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
